1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Description
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, a phenyl group, and a pyridin-2-ylpiperazinyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-25(2,3)21-17-23(30-15-13-29(14-16-30)22-11-7-8-12-26-22)31-24(28-21)20(18-27-31)19-9-5-4-6-10-19/h4-12,17-18H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSHLAJMBCSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Functionalization at C-7 Position
The C-7 position undergoes nucleophilic aromatic substitution (NAS) to install the piperazine moiety:
| Substrate | Reagent | Conditions | Yield | Notes | Source |
|---|---|---|---|---|---|
| 7-Chloropyrazolo[1,5-a]pyrimidine | 4-(Pyridin-2-yl)piperazine | DIPEA, DMSO, 120°C, 12h | 58% | Steric hindrance from tert-butyl reduces reaction rate |
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Competing side reactions include incomplete substitution and hydrolysis of the chlorinated intermediate under prolonged heating .
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Piperazine derivatives are typically prepared via Buchwald–Hartwig coupling or direct alkylation .
Piperazine-Pyridine Modification
The 4-(pyridin-2-yl)piperazine group is synthesized through:
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The pyridine ring participates in coordination chemistry, enabling metal-assisted reactions (e.g., Pd-catalyzed cross-coupling) .
Stability and Side Reactions
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Acidic Conditions : Protonation of the pyridine nitrogen occurs below pH 4, leading to partial decomposition of the piperazine ring .
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Oxidative Conditions : tert-Butyl groups are stable to common oxidants (e.g., H₂O₂, KMnO₄), but prolonged exposure to singlet oxygen degrades the pyrazolo[1,5-a]pyrimidine core .
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Thermal Stability : Decomposition observed above 200°C, with tert-butyl elimination as a major pathway .
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolopyrimidine derivatives, including this compound, as antitumor agents. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study:
In vitro assays demonstrated that related compounds exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). For instance, a derivative showed an IC50 value of 12 µM against MCF7 cells, indicating potent antitumor activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways.
Monoamine Oxidase Inhibition:
Research indicates that similar compounds exhibit selective inhibition of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Example A | 0.013 | MAO-B over MAO-A |
| Example B | 0.039 | Moderate |
Antimicrobial Activity
The antimicrobial properties of pyrazolopyrimidine derivatives have also been explored. The presence of the piperazine ring enhances the compound's ability to combat bacterial infections.
Research Findings:
In vitro studies showed that derivatives exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 12 |
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this one may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
Mechanism of Action:
The neuroprotective activity is hypothesized to be mediated through the inhibition of reactive oxygen species (ROS) production and the upregulation of antioxidant enzymes.
Mechanism of Action
The mechanism of action of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyridine core but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazolo-pyrimidine core but may have different substituents and biological activities.
Uniqueness
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Biological Activity
1-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its synthesis, biological mechanisms, and the results from various studies assessing its efficacy.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with pyrazolo[1,5-a]pyrimidine intermediates. The tert-butyl and phenyl groups are crucial for enhancing the compound's lipophilicity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including kinases and receptors involved in cell signaling pathways. It may act as an inhibitor of certain enzymes, leading to altered cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated for its cytotoxicity against breast, colon, and lung cancer cells, showing promising results in inhibiting cell growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 12.5 |
| Colon Cancer | 15.0 |
| Lung Cancer | 10.0 |
The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies indicated that it possesses inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Clostridium difficile | 4 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound compared to controls.
- MRSA Infections : A study involving infected mice showed that administration of the compound reduced bacterial load significantly over a treatment period compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
